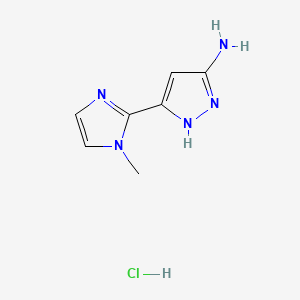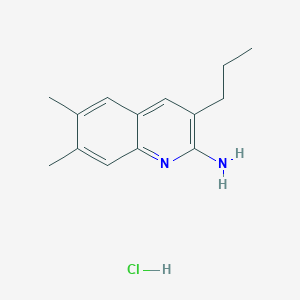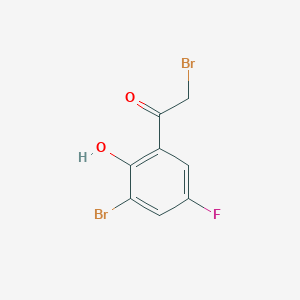
3'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide: is an organic compound with the molecular formula C8H6BrFO2 . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring. This compound is primarily used in scientific research and as a synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: While specific industrial production methods for 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Nucleophilic substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Scientific Research Applications
3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicinal Chemistry: In the development of potential pharmaceutical agents due to its ability to form bioactive compounds.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the aromatic ring enhance its electrophilic character, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 3’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness: 3’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the aromatic ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(12)5-1-4(11)2-6(10)8(5)13/h1-2,13H,3H2 |
InChI Key |
OBONSFKTSDEXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


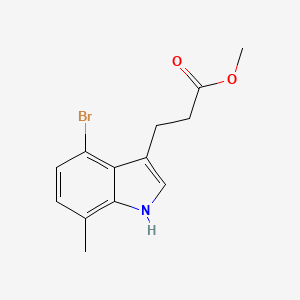
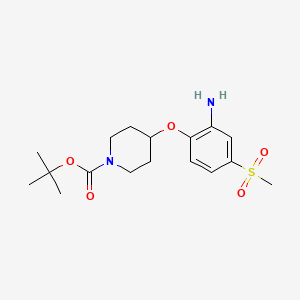
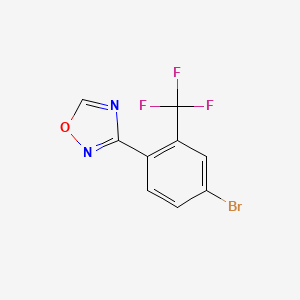
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
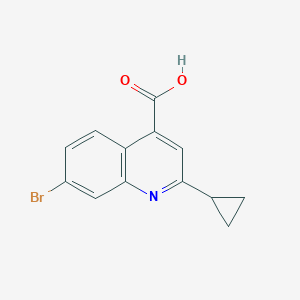


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
